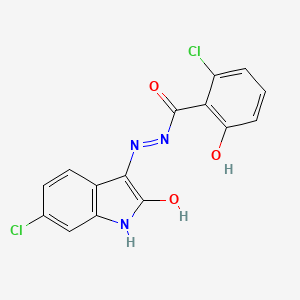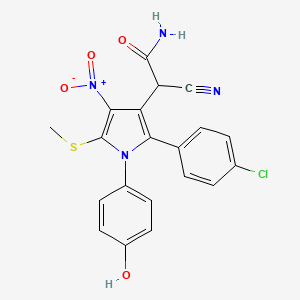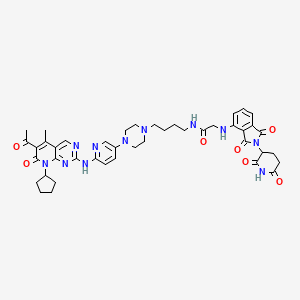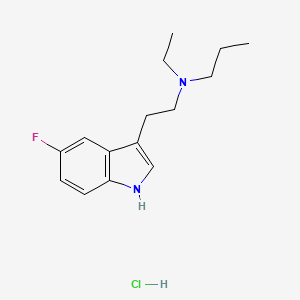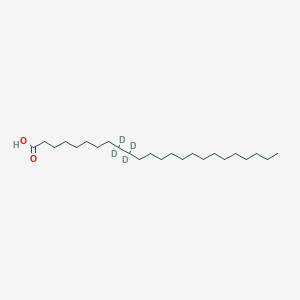
9,9,10,10-tetradeuteriotetracosanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9,10,10-tetradeuteriotetracosanoic acid is a deuterium-labeled fatty acid. It is an isotopically labeled form of tetracosanoic acid, where four hydrogen atoms are replaced by deuterium atoms at the 9th and 10th positions. This compound is used in various scientific research applications due to its unique properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,10,10-tetradeuteriotetracosanoic acid involves the incorporation of deuterium atoms into the tetracosanoic acid molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated bromine (BrD) can be used in halogenation reactions followed by reduction to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
9,9,10,10-tetradeuteriotetracosanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
9,9,10,10-tetradeuteriotetracosanoic acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids and related compounds.
Industry: Utilized in the development of deuterium-labeled compounds for various industrial applications, including the production of stable isotopic standards and labeled intermediates.
作用机制
The mechanism of action of 9,9,10,10-tetradeuteriotetracosanoic acid involves its incorporation into biological systems where it can be metabolized similarly to its non-deuterated counterpart. The presence of deuterium atoms can affect the rate of metabolic reactions due to the kinetic isotope effect, providing valuable insights into metabolic pathways and enzyme activities.
相似化合物的比较
Similar Compounds
Tetracosanoic acid: The non-deuterated form of 9,9,10,10-tetradeuteriotetracosanoic acid.
9,10-dideuteriotetracosanoic acid: A partially deuterated form with only two deuterium atoms.
9,9,10,10-tetradeuteriopalmitic acid: A similar deuterium-labeled fatty acid with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific deuterium labeling at the 9th and 10th positions, which provides distinct advantages in tracing and studying metabolic pathways. Its stability and isotopic purity make it a valuable tool in various scientific research applications.
属性
分子式 |
C24H48O2 |
|---|---|
分子量 |
372.7 g/mol |
IUPAC 名称 |
9,9,10,10-tetradeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i15D2,16D2 |
InChI 键 |
QZZGJDVWLFXDLK-ONNKGWAKSA-N |
手性 SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


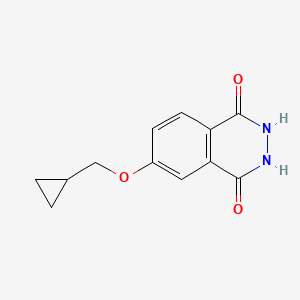
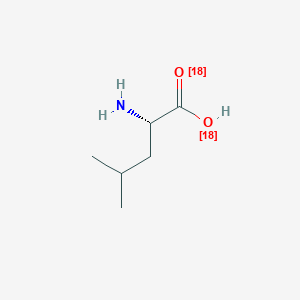
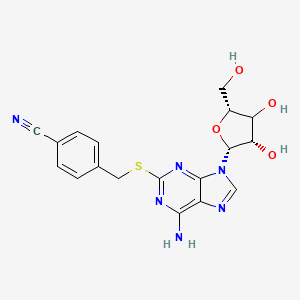
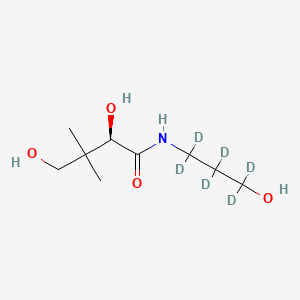
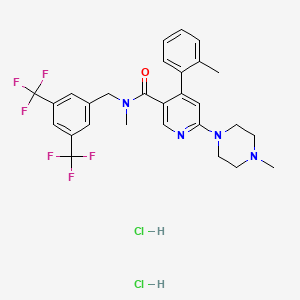
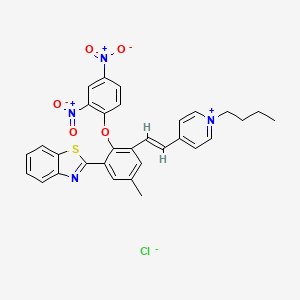
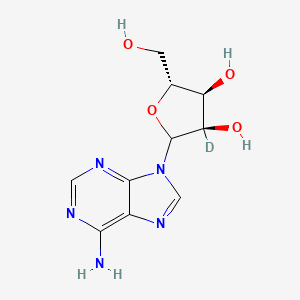
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)

